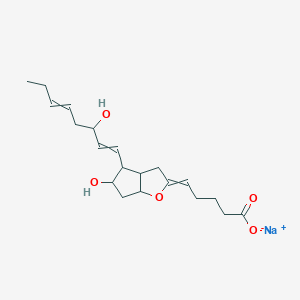
Prostaglandin I3 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin I3 (sodium) is a bioactive lipid compound belonging to the prostaglandin family. It is synthesized from eicosapentaenoic acid (EPA) by the action of cyclooxygenase (COX) and prostaglandin I synthase. Prostaglandin I3 (sodium) exhibits platelet and vascular activity similar to prostaglandin I2, making it a potent vasodilator and inhibitor of platelet aggregation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3 (sodium), often involves complex chemoenzymatic processes. A unified strategy for the synthesis of various prostaglandins includes the use of biocatalytic retrosynthesis. Key steps involve Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production of prostaglandin I3 (sodium) typically involves the extraction of EPA from natural sources, followed by enzymatic conversion using COX and prostaglandin I synthase. The compound is then purified and formulated for research use .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin I3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of EPA to prostaglandin I3 via COX and prostaglandin I synthase.
Reduction: Diastereoselective reduction of enones during synthesis.
Substitution: Functional group modifications on the hydrocarbon chains.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase for stereoselective oxidation.
Reduction: Ketoreductase for diastereoselective reduction.
Substitution: Various reagents for functional group modifications.
Major Products Formed:
Δ17-6-keto PGF1α: A hydrolyzed product of prostaglandin I3.
Applications De Recherche Scientifique
Prostaglandin I3 (sodium) has a wide range of scientific research applications:
Mécanisme D'action
Prostaglandin I3 (sodium) exerts its effects through interaction with specific G-protein-coupled receptors (GPCRs). It acts as a potent vasodilator and inhibitor of platelet aggregation by binding to prostacyclin receptors, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways. This results in the relaxation of vascular smooth muscles and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Prostaglandin I2 (sodium): Shares similar platelet and vascular activity.
Prostaglandin E2: Involved in inflammatory responses and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction.
Uniqueness: Prostaglandin I3 (sodium) is unique due to its synthesis from EPA and its specific interaction with prostacyclin receptors, which distinguishes it from other prostaglandins that may have different biological targets and effects .
Propriétés
Formule moléculaire |
C20H29NaO5 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
sodium;5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1 |
Clé InChI |
JYCZBBNTGSRZMY-UHFFFAOYSA-M |
SMILES canonique |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
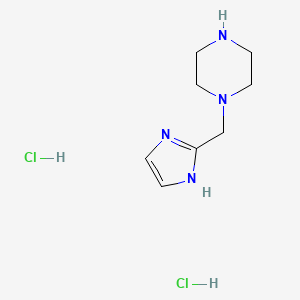

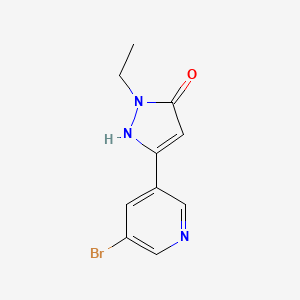
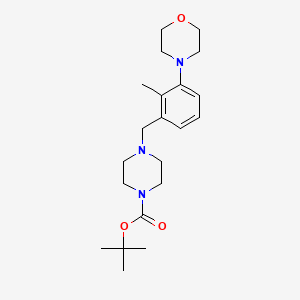
![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)
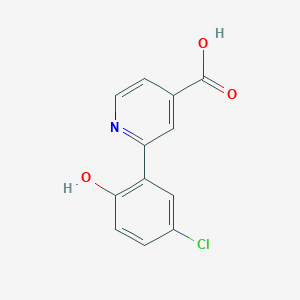

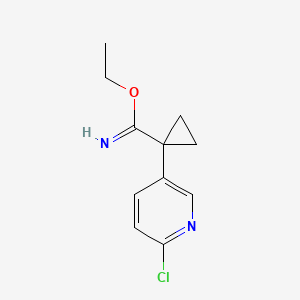
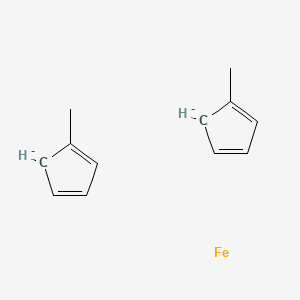
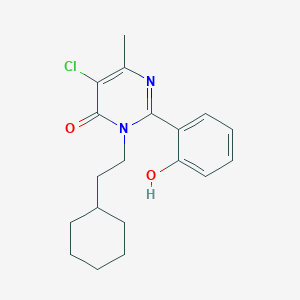
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
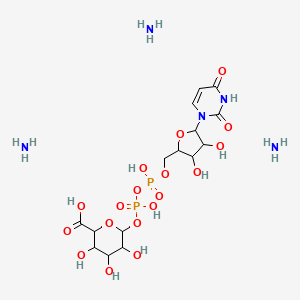
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
